Oxirane, 2,2-di(trimethylsilyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56920-20-8 |
|---|---|
Molecular Formula |
C8H20OSi2 |
Molecular Weight |
188.41 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxiran-2-yl)silane |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)8(7-9-8)11(4,5)6/h7H2,1-6H3 |
InChI Key |
UTDKDEATARQESX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CO1)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxirane, 2,2 Di Trimethylsilyl
Strategies for Carbon-Silicon Bond Formation in Epoxide Precursors
The creation of carbon-silicon (C-Si) bonds is a fundamental step in the synthesis of silylated compounds, including the precursors to "Oxirane, 2,2-di(trimethylsilyl)-". Organosilicon compounds are largely synthetic as silicon-carbon bonds are not found in nature. researchgate.netkuet.ac.bd The direct process, reacting elemental silicon with chlorinated hydrocarbons in the presence of a metal catalyst, is a common industrial method for producing organohalosilanes. ias.ac.in
A variety of methods have been developed to forge these bonds. One common approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a silicon halide. kuet.ac.bd For instance, metalated thiophene (B33073) can react with chlorotrialkylsilane to form a trialkylsilylthiophene. kuet.ac.bd This highlights the versatility of using organometallic intermediates to introduce silyl (B83357) groups onto organic scaffolds.
Another strategy involves the catalytic hydrosilylation of unsaturated compounds, which can be catalyzed by transition metal complexes. rsc.org While traditionally used for protecting alcohols, this method can also be adapted for C-Si bond formation. rsc.org More recently, biocatalysis has emerged as a promising avenue. Enzymes, particularly heme proteins, have been shown to catalyze the formation of organosilicon compounds through carbene insertion into silicon-hydrogen bonds under physiological conditions. nih.gov This enzymatic approach offers an environmentally friendly alternative to traditional synthetic methods. nih.gov
The stability of carbanions alpha to a silyl group is a key factor in many of these synthetic strategies. ias.ac.in This stability is attributed to the delocalization of electron density from the carbon 2p orbital into an empty 3d orbital on the silicon atom, facilitating bond formation. ias.ac.in
Stereocontrolled Epoxidation Approaches for Silyl Enol Ethers and Related Systems
The epoxidation of silyl enol ethers is a critical step in forming the oxirane ring in silylated compounds. The Rubottom oxidation is a well-established method for the epoxidation of silyl enol ethers to produce alpha-hydroxy ketones. youtube.com This reaction typically uses a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the electrophilic epoxidizing agent. youtube.com The electron-rich nature of the silyl enol ether double bond makes it highly susceptible to electrophilic attack, leading to a smooth and high-yielding reaction. youtube.com
Stereocontrol is a significant aspect of these epoxidation reactions. acs.org The stereochemistry of the resulting epoxide can often be influenced by the geometry of the starting silyl enol ether and the reaction conditions. acs.org For example, in the synthesis of certain polypropionate natural products, the cis/trans geometry of the epoxide precursor, which is determined by the alkene geometry, dictates the relative configuration of the final product. nih.gov
Furthermore, asymmetric epoxidation methods have been developed to achieve high enantioselectivity. acs.org The Sharpless-Katsuki epoxidation of allylic alcohols is a notable example, though other methods have also been developed for different types of unsaturated precursors. acs.org The use of chiral catalysts can direct the epoxidation to occur from a specific face of the double bond, leading to the preferential formation of one enantiomer.
Novel Catalytic Systems for Oxirane Ring Formation
The formation of the oxirane ring can be achieved through various catalytic systems. Traditional methods often involve the use of peroxy acids in what is known as the Prilezhaev reaction. organic-chemistry.org However, modern research has focused on developing more efficient and selective catalysts.
Transition metal complexes have shown significant promise in catalyzing epoxidation reactions. For instance, rhenium-based catalysts, such as methyltrioxorhenium (MTO), can effectively catalyze the epoxidation of alkenes using hydrogen peroxide as the oxidant. organic-chemistry.org The efficiency of these systems can be enhanced by the addition of co-catalysts like 3-cyanopyridine. organic-chemistry.org Other transition metals, including manganese and cobalt, have also been employed in catalytic epoxidation systems. organic-chemistry.org
In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for epoxidation. Ketones such as 2,2,2-trifluoroacetophenone (B138007) can act as efficient organocatalysts for the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant. organic-chemistry.org These systems offer the advantage of being metal-free and often operate under mild conditions.
The choice of catalyst can also influence the regioselectivity and stereoselectivity of the epoxidation. For complex molecules with multiple reactive sites, a highly selective catalyst is crucial to avoid unwanted side reactions. The development of novel catalytic systems continues to be an active area of research, with the goal of achieving higher yields, better selectivity, and more environmentally friendly processes.
Green Chemistry Principles and Sustainable Synthesis of Silicon-Containing Oxiranes
The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds, including silylated oxiranes. A key focus is the use of renewable starting materials and environmentally benign reagents. One notable example is the use of silica (B1680970) nanoparticles derived from rice husk biomass as a starting material for organosilicon compounds. researchgate.net This approach utilizes an abundant agricultural waste product to produce valuable chemical intermediates. researchgate.net
The development of catalytic systems that operate under mild conditions and use green oxidants, such as hydrogen peroxide, is another important aspect of sustainable synthesis. organic-chemistry.org As mentioned previously, both metal-based and organocatalytic systems have been developed that utilize H₂O₂ for epoxidation, reducing the generation of hazardous waste. organic-chemistry.org
Biocatalysis also aligns well with the principles of green chemistry. The use of enzymes to catalyze C-Si bond formation and other key transformations offers a highly efficient and environmentally friendly route to enantiopure organosilicon molecules. nih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, further enhancing their green credentials. nih.gov
Comparative Analysis of Synthetic Routes and Methodological Innovations
Several synthetic routes to "Oxirane, 2,2-di(trimethylsilyl)-" and related compounds have been developed, each with its own advantages and disadvantages. The choice of a particular route often depends on factors such as the desired scale of the reaction, the required stereochemistry, and the availability of starting materials.
One common synthetic pathway involves the reaction of trimethylsilyloxirane with chloro-trimethyl-silane, which has been reported to produce 1,1-bis(trimethylsilyl)epoxyethane with a yield of 75.0%. lookchem.com This method provides a direct route to the target molecule but may require the synthesis of the trimethylsilyloxirane precursor.
Another approach involves the epoxidation of a corresponding silyl-substituted alkene. The choice of epoxidation agent and catalyst is crucial in this case to achieve high yield and selectivity. As discussed earlier, a wide range of epoxidation methods are available, from traditional peracid-based methods to more modern catalytic systems.
Recent innovations in the field include the development of novel catalytic systems with improved performance and the application of biocatalysis for key bond-forming steps. The use of frustrated Lewis pairs, for example, has been explored for the catalytic hydrosilylation of carbonyls, which could potentially be adapted for the synthesis of silylated epoxide precursors. rsc.org
A comparative analysis of these different routes would need to consider factors such as reaction efficiency, cost of reagents, and environmental impact. The ideal synthetic route would be one that is high-yielding, uses readily available and inexpensive starting materials, and adheres to the principles of green chemistry.
Table of Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C8H20OSi2 |
| Molecular Weight | 188.4148 g/mol |
| Boiling Point | 171.4°C at 760 mmHg |
| Density | 0.85 g/cm³ |
| Flash Point | 44.8°C |
| Vapor Pressure | 1.86 mmHg at 25°C |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Data sourced from LookChem lookchem.com |
Reactivity and Mechanistic Investigations of Oxirane, 2,2 Di Trimethylsilyl
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of epoxides, driven by the release of ring strain. libretexts.org The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com
Regioselectivity and Stereoselectivity in Nucleophilic Additions
In nucleophilic additions to asymmetrically substituted epoxides, the site of nucleophilic attack is a critical question. For Oxirane, 2,2-di(trimethylsilyl)- , the two possible sites for nucleophilic attack are the silyl-substituted C2 carbon and the unsubstituted C3 carbon. Under neutral or basic conditions, where a strong nucleophile is employed, the reaction follows a classic SN2 pathway. chemistrysteps.com
The regioselectivity of this reaction is overwhelmingly directed by steric hindrance. The two bulky trimethylsilyl (B98337) groups create a significant steric shield around the C2 carbon, making it highly inaccessible to an incoming nucleophile. Consequently, nucleophilic attack occurs exclusively at the less sterically hindered C3 carbon.
Table 1: Regioselective Ring-Opening with Various Nucleophiles
| Nucleophile | Reagent Example | Expected Major Product (after workup) |
|---|---|---|
| Amine | Ammonia (NH₃) wikipedia.org | 2-Amino-1,1-di(trimethylsilyl)ethan-2-ol |
| Hydride | Lithium aluminum hydride (LiAlH₄) | 2,2-di(trimethylsilyl)ethan-1-ol |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 3,3-di(trimethylsilyl)propan-2-ol |
| Cyanide | Trimethylsilyl cyanide (TMSCN) acs.org | 3-Hydroxy-2,2-di(trimethylsilyl)propanenitrile |
Role of the Geminal Trimethylsilyl Groups in Directing Nucleophilic Attack
The two trimethylsilyl groups at the C2 position are the primary determinants of the molecule's reactivity in nucleophilic ring-opening reactions. Their influence is twofold:
Steric Hindrance: This is the most dominant factor. The sheer bulk of two -Si(CH₃)₃ groups effectively blocks the trajectory of any incoming nucleophile towards the C2 carbon. This steric impediment forces the reaction to occur at the only other available site, the C3 methylene (B1212753) carbon. rsc.org
Electronic Effects: While steric effects control the regioselectivity in SN2 reactions, silicon's electronic nature is also significant, particularly in reactions with more SN1 character. Silicon is more electropositive than carbon and has the ability to stabilize a positive charge on an adjacent (β) carbon through hyperconjugation. This "β-silyl effect" would make a carbocation at C2 more stable. However, under the SN2 conditions typical for strong nucleophiles, a full carbocation does not form, and the steric repulsion remains the controlling element.
Catalytic Aspects of Nucleophilic Ring-Opening
While strong nucleophiles can open epoxides directly, weaker nucleophiles often require catalysis to enhance the electrophilicity of the epoxide ring. mdpi.com This is typically achieved using a Lewis acid or a Brønsted acid catalyst. Catalysts like molybdenum(VI) dichloride dioxide (MoO₂Cl₂) have been shown to be effective for the regioselective ring-opening of various epoxides. organic-chemistry.org In the case of Oxirane, 2,2-di(trimethylsilyl)- , a Lewis acid catalyst would coordinate to the epoxide oxygen, making the C-O bonds more polarized and susceptible to cleavage.
Even with catalytic activation, the profound steric hindrance at C2 would likely preserve the regiochemical outcome, directing the weak nucleophile to the C3 position. rsc.org Catalytic systems, such as those involving metal-salen complexes, are known to facilitate asymmetric ring-opening reactions, but their effectiveness on a substrate with such extreme steric bias would still favor attack at the less hindered position. mdpi.com
Electrophilic Activation and Transformations
When Oxirane, 2,2-di(trimethylsilyl)- is subjected to electrophilic conditions, such as the presence of Lewis or Brønsted acids, the reaction pathways diverge significantly from those of simple nucleophilic addition. The electronic stabilizing effect of the silyl (B83357) groups becomes paramount, often leading to rearrangements and different regiochemical outcomes in ring-opening. openstax.org
Lewis Acid-Mediated Rearrangements and Ring Transformations
Lewis acids activate epoxides by coordinating to the oxygen atom, which facilitates the cleavage of a C-O bond and generates a species with significant carbocationic character. core.ac.uk In the case of Oxirane, 2,2-di(trimethylsilyl)- , the C2 carbon is tertiary and bears two silyl groups, making it the site where a positive charge is most stable due to the β-silyl effect.
Upon treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the C2-O bond is expected to lengthen and break, forming a transient carbocation-like intermediate stabilized at C2. This intermediate can then undergo rearrangement. A common pathway for such intermediates is a 1,2-hydride shift, where a hydride ion from the adjacent C3 carbon migrates to the electron-deficient C2 carbon. This rearrangement would result in the formation of a silylated enol, which would then tautomerize to the more stable keto form, yielding 2-(trimethylsilyl)acetaldehyde. This type of rearrangement is a known pathway for appropriately substituted epoxides.
Table 2: Potential Lewis Acid-Mediated Transformations
| Lewis Acid | Proposed Intermediate | Expected Final Product |
|---|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Carbocation-like species at C2 | 2-(Trimethylsilyl)acetaldehyde |
| Titanium tetrachloride (TiCl₄) | Carbocation-like species at C2 | 2-(Trimethylsilyl)acetaldehyde |
| Tin(IV) chloride (SnCl₄) nih.gov | Carbocation-like species at C2 | 2-(Trimethylsilyl)acetaldehyde |
Proton-Catalyzed Ring-Opening Pathways
In the presence of a Brønsted acid (e.g., H₂SO₄, HCl), the epoxide oxygen is first protonated to form an oxonium ion. nih.gov This makes the ring highly activated towards nucleophilic attack. The subsequent ring-opening step exhibits SN1-like character. openstax.org
For Oxirane, 2,2-di(trimethylsilyl)- , the transition state for ring-opening will involve a significant buildup of positive charge on one of the carbon atoms. The C2 carbon, being both tertiary and stabilized by two β-silyl groups, can accommodate this positive charge far more effectively than the primary C3 carbon. openstax.org Therefore, in an acid-catalyzed mechanism, the nucleophile will preferentially attack the more substituted C2 carbon. This is a reversal of the regioselectivity observed under basic/neutral conditions.
For example, the reaction with aqueous acid (H₃O⁺) would lead to the formation of 2,2-di(trimethylsilyl)ethane-1,2-diol after attack of water at C2. Similarly, reaction with hydrogen halides (HX) would result in the corresponding halohydrin with the halogen at C2 and the hydroxyl group at C3. openstax.org The stereochemical outcome is the formation of a trans-diol or halohydrin.
Electrophilic Additions to the Oxirane Ring
The reactivity of the epoxide ring in Oxirane, 2,2-di(trimethylsilyl)- is significantly influenced by the two bulky trimethylsilyl groups attached to one of the carbon atoms. In acid-catalyzed ring-opening reactions, the epoxide oxygen is first protonated, forming a good leaving group and creating an electrophilic center on the ring carbons. libretexts.org Due to the electronic and steric nature of the bis-silylated carbon, nucleophilic attack demonstrates high regioselectivity.
Research on the closely related 1,2-epoxy-1-trimethylsilylcyclohexane shows that nucleophilic attack under acidic conditions occurs almost exclusively at the carbon atom bearing the silyl group (the α-carbon). rsc.org This outcome is attributed to the stabilization of the partial positive charge that develops at this position during the transition state. The ring-opening proceeds in a trans fashion. rsc.org The only notable exception is the reaction with hydrogen chloride, where a minor product resulting from attack at the β-carbon is also observed, with the product ratio being solvent-dependent. rsc.org This general principle of α-attack provides a predictive framework for the reactivity of Oxirane, 2,2-di(trimethylsilyl)- with various nucleophiles.
Epoxides are known to be highly reactive three-membered heterocycles due to significant ring strain. rsc.org This inherent strain is the driving force for ring-opening reactions with a wide array of nucleophiles. rsc.orgchemistrysteps.com
Table 1: Predicted Products of Electrophilic Addition to Oxirane, 2,2-di(trimethylsilyl)-
| Reagent/Nucleophile | Conditions | Predicted Major Product | Reaction Type |
|---|---|---|---|
| H₂O | Acidic (e.g., H₂SO₄) | 1,1-di(trimethylsilyl)ethane-1,2-diol | Hydrolysis |
| CH₃OH | Acidic (e.g., H₂SO₄) | 2-methoxy-1,1-di(trimethylsilyl)ethan-1-ol | Methanolysis |
| HCl | Anhydrous | 2-chloro-1,1-di(trimethylsilyl)ethan-1-ol | Hydrochlorination (α-attack) |
| RMgX (Grignard Reagent) | 1. Et₂O 2. H₃O⁺ workup | 1,1-di(trimethylsilyl)alkan-1-ol | Alkylation |
| LiAlH₄ | 1. THF 2. H₃O⁺ workup | 1,1-di(trimethylsilyl)ethan-1-ol | Reduction |
Rearrangement Chemistry of Oxirane, 2,2-di(trimethylsilyl)-
The presence of silicon atoms adjacent to a reactive center introduces unique rearrangement pathways that are less common in their purely organic counterparts.
A key rearrangement pathway available to silylated compounds is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgsynarchive.com This process is typically base-catalyzed, where deprotonation of a hydroxyl group generates an alkoxide. alfa-chemistry.com The resulting alkoxide then attacks the adjacent silicon atom, forming a pentacoordinate silicon intermediate, which subsequently cleaves the Si-C bond to yield a carbanion and a silyl ether. alfa-chemistry.comorganic-chemistry.org The strong silicon-oxygen bond provides the thermodynamic driving force for this rearrangement. organic-chemistry.org
In the context of Oxirane, 2,2-di(trimethylsilyl)-, a Brook-type rearrangement could be initiated after the initial ring-opening of the epoxide. For instance, nucleophilic attack at the β-carbon (less common, but possible) would generate a β-hydroxy silane (B1218182). Subsequent deprotonation would furnish an alkoxide poised to undergo a wikipedia.orgsynarchive.com-Brook rearrangement. More commonly, α-attack generates a tertiary alcohol. While a wikipedia.orgresearchgate.net-Brook rearrangement from this intermediate is conceivable, other reaction pathways might dominate.
Under acidic conditions that favor the formation of a carbocation intermediate, rearrangements are common if they lead to a more stable carbocation. libretexts.orgyoutube.com These shifts, known as 1,2-hydride or 1,2-alkyl shifts, involve the movement of a group from a carbon adjacent to the carbocationic center. youtube.comyoutube.com For a carbocation generated from Oxirane, 2,2-di(trimethylsilyl)-, the migration of a methyl group from one of the trimethylsilyl moieties is a plausible rearrangement pathway. A novel migration of a trimethylsilyl group has been observed in other systems, proceeding through a proposed silacyclopropane (B577268) carbocation intermediate. nih.gov
Thermally and photochemically initiated reactions provide the energy to access transformations not readily achievable under standard conditions. While specific studies on Oxirane, 2,2-di(trimethylsilyl)- are not prevalent, the behavior of related compounds allows for mechanistic predictions.
Photochemical [2+2] cycloadditions, for example, are powerful methods for creating strained four-membered rings. libretexts.org These reactions typically require one of the reacting partners to have a chromophore that can absorb light and enter an excited state. libretexts.org For the epoxide, irradiation could potentially lead to homolytic cleavage of a C-C or C-O bond, generating diradical intermediates that could undergo rearrangement or fragmentation.
Thermal reactions of epoxides can also lead to rearrangements. For certain substrates, thermal [2+2] cycloadditions are possible, particularly with ketenes. youtube.com Given the steric bulk and electronic properties of the two trimethylsilyl groups, thermal activation of Oxirane, 2,2-di(trimethylsilyl)- could potentially induce a rearrangement involving one of the silyl groups or fragmentation to yield a silylated ketone and other products.
Transition Metal-Catalyzed Reactions
Transition metals offer powerful catalytic cycles for forming new bonds under mild conditions, and both epoxides and organosilanes are versatile partners in such reactions.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While the C-Si bond is generally stable, it can be activated for cross-coupling (as in Hiyama or sila-Sonogashira couplings) with the aid of an activating agent like fluoride (B91410). gelest.comnih.gov A palladium or nickel catalyst could potentially mediate the coupling of an activated Oxirane, 2,2-di(trimethylsilyl)- with aryl or vinyl halides. researchgate.net
Alternatively, the epoxide ring itself can be the reactive partner. Nickel-catalyzed cross-electrophile coupling, which pairs two different electrophiles, has been demonstrated for oxetanes, which are similar strained rings. calstate.edu A similar strategy could be envisioned where a nickel catalyst oxidatively adds to an aryl halide, and this complex is intercepted by the epoxide, leading to a ring-opened cross-coupled product. Copper-catalyzed silylation reactions of propargyl epoxides have also been developed, showcasing the utility of metal catalysts in reacting with functionalized epoxides. rsc.org
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Catalyst System | Coupling Partner | Proposed Reaction Type | Potential Product Class |
|---|---|---|---|
| Pd(0) / Fluoride source (e.g., TBAF) | Aryl Halide (Ar-X) | Hiyama-type Coupling | Arylated Silyl Ether (post-rearrangement) |
| Ni(0) / Ligand | Aryl Halide (Ar-X) | Cross-Electrophile Coupling | Ring-opened arylated product |
| Cu(I) / Base | Alkynylsilane | Silylcupration/Addition | Functionalized Alkenes/Allenols |
| Rh(I) | Bis(trimethylsilyl)acetylene | Catalytic Addition | Silylated Enynes |
Transition metal catalysts can dramatically alter the reactivity of substrates, enabling cycloaddition reactions that are otherwise forbidden or inefficient. acs.org For epoxides, one of the most direct applications is in [2+1] cycloadditions. A recently developed method uses a silver catalyst to facilitate a tandem deoxygenation of an epoxide to an alkene, followed by a [2+1] cycloaddition with a silver carbene generated in situ. nih.gov This one-step process effectively achieves an oxygen-carbon exchange to form a cyclopropane (B1198618) ring. nih.gov Applying this to Oxirane, 2,2-di(trimethylsilyl)- would be expected to yield a 1,1-di(trimethylsilyl)cyclopropane derivative.
Furthermore, transition metals like cobalt and nickel are well-known to catalyze [2+2+2] cycloadditions of alkynes and alkenes to form substituted benzene (B151609) or cyclohexadiene rings. nih.govuwindsor.ca It is plausible that an alkene generated in situ from the deoxygenation of Oxirane, 2,2-di(trimethylsilyl)- could participate as the alkene component in such a cycloaddition, leading to complex cyclic structures bearing the gem-disilyl moiety.
Theoretical and Computational Chemistry of Oxirane, 2,2 Di Trimethylsilyl
Prediction of Spectroscopic Signatures
Computational methods are instrumental in predicting the spectroscopic signatures of molecules like Oxirane, 2,2-di(trimethylsilyl)-, which can be challenging to study experimentally.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For Oxirane, 2,2-di(trimethylsilyl)-, these computational predictions are invaluable for its structural characterization.
The process typically involves geometry optimization of the molecule's ground state using a selected DFT functional and basis set. Following optimization, NMR shielding tensors and vibrational frequencies are calculated. The computed NMR shieldings are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, the calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Below is a hypothetical data table of predicted NMR chemical shifts for Oxirane, 2,2-di(trimethylsilyl)-, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | 0.15 | -1.5 |
| Oxirane CH₂ | 2.50 | 45.0 |
| Oxirane C(Si)₂ | - | 60.0 |
Predicted IR Vibrational Frequencies:
The following table presents a selection of predicted IR vibrational frequencies for Oxirane, 2,2-di(trimethylsilyl)-.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |
| C-H stretch (Oxirane) | 3050 | Moderate |
| C-H stretch (Trimethylsilyl) | 2960 | Strong |
| Si-C stretch | 840 | Strong |
| Oxirane ring breathing | 1250 | Weak |
| C-O-C asymmetric stretch | 950 | Strong |
Simulations of Ultraviolet-Visible (UV-Vis) and chiroptical properties, such as Electronic Circular Dichroism (ECD), are crucial for understanding the electronic transitions and stereochemistry of chiral molecules. Although Oxirane, 2,2-di(trimethylsilyl)- itself is achiral, the introduction of substituents could render it chiral, making chiroptical simulations relevant for its derivatives.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis and ECD spectra. nih.gov These calculations provide information about excitation energies, oscillator strengths, and rotatory strengths. For accurate predictions, especially for chiroptical properties, the choice of functional and basis set, such as aug-cc-pVTZ, is critical. researchgate.net Furthermore, for complex spectra, considering vibronic coupling effects can be essential for achieving good agreement with experimental data. nih.govresearchgate.net
Hypothetical UV-Vis Absorption Data:
A TD-DFT calculation (e.g., using the CAM-B3LYP functional) for Oxirane, 2,2-di(trimethylsilyl)- would predict its electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| n -> σ | 6.20 | 200 | 0.01 |
| σ -> σ | 7.10 | 175 | 0.25 |
Structure-Reactivity Relationships Derived from Theoretical Studies
Theoretical studies can elucidate the relationship between the molecular structure of Oxirane, 2,2-di(trimethylsilyl)- and its chemical reactivity. By analyzing the electronic and steric properties of the molecule, predictions can be made about its behavior in chemical reactions.
The presence of two bulky trimethylsilyl (B98337) groups on one of the oxirane's carbon atoms introduces significant steric hindrance. This steric bulk would be expected to direct nucleophilic attack to the less substituted carbon atom of the epoxide ring.
Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. The distribution and energy of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is expected to be centered on the C-O bonds of the oxirane ring, indicating their susceptibility to nucleophilic attack.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually represent the electron-rich and electron-poor regions of the molecule. In Oxirane, 2,2-di(trimethylsilyl)-, the oxygen atom is expected to be the most electron-rich site, making it a target for electrophiles and a site for coordination to Lewis acids.
These computational insights into the steric and electronic properties of Oxirane, 2,2-di(trimethylsilyl)- are fundamental to understanding and predicting its reactivity in various chemical transformations.
Strategic Applications of Oxirane, 2,2 Di Trimethylsilyl in Complex Organic Synthesis
Building Blocks for Polyfunctionalized Organic Molecules
The strained three-membered ring of Oxirane, 2,2-di(trimethylsilyl)- makes it susceptible to ring-opening reactions by a wide array of nucleophiles. rsc.orgnih.govresearchgate.net This reactivity is fundamental to its application as a building block for introducing multiple functional groups into a molecule in a single step. The gem-disilyl substitution pattern directs the regioselectivity of these reactions, typically favoring nucleophilic attack at the less hindered carbon atom under basic or neutral conditions. masterorganicchemistry.comchemistrysteps.com
The reaction of Oxirane, 2,2-di(trimethylsilyl)- with various nucleophiles can lead to the formation of diverse polyfunctionalized compounds. For instance, reaction with water or hydroxide (B78521) ions would yield a 1,2-diol, while reaction with amines would produce β-amino alcohols. researchgate.netmasterorganicchemistry.com The use of carbon-based nucleophiles, such as organometallic reagents or enolates, allows for the formation of new carbon-carbon bonds, leading to more complex structures with hydroxyl and silyl (B83357) functionalities. nih.govresearchgate.net
Table 1: Examples of Polyfunctionalized Molecules from Nucleophilic Ring-Opening of Oxirane, 2,2-di(trimethylsilyl)-
| Nucleophile | Reagent Example | Product Type | Key Functional Groups |
| Oxygen | H₂O/H⁺ or OH⁻ | 1,2-Diol | Two hydroxyl groups |
| Nitrogen | Ammonia (NH₃) wikipedia.org, Primary/Secondary Amines | β-Amino alcohol | Hydroxyl and amino groups |
| Carbon | Grignard Reagents (R-MgBr) | β-Hydroxy silane (B1218182) | Hydroxyl and new C-C bond |
| Carbon | Cyanide (e.g., TMSCN) acs.org | β-Hydroxy nitrile | Hydroxyl and nitrile groups |
| Sulfur | Thiols (R-SH) | β-Hydroxy sulfide | Hydroxyl and thioether groups |
Stereoselective Synthesis of Advanced Intermediates
Stereoselective reactions are crucial in modern organic synthesis for creating specific stereoisomers of a target molecule. nih.govthieme-connect.de Epoxide ring-opening reactions are well-known for their stereospecificity. When a nucleophile attacks an epoxide, it typically does so via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the site of attack. youtube.comyoutube.com This principle is applicable to Oxirane, 2,2-di(trimethylsilyl)-, allowing for the synthesis of stereochemically defined intermediates.
While Oxirane, 2,2-di(trimethylsilyl)- itself is achiral, if a chiral center is present elsewhere in the molecule or if a chiral reagent is used, the stereochemical outcome of the reaction can be controlled. For instance, the use of chiral catalysts in the ring-opening reaction can lead to the formation of enantiomerically enriched products. Although specific examples for Oxirane, 2,2-di(trimethylsilyl)- are not extensively documented, the general methodologies developed for the asymmetric ring-opening of other epoxides could be applied. mdpi.com
Role in the Synthesis of Natural Products and Bioactive Compound Precursors
Epoxides are common intermediates in the synthesis of a vast number of natural products and biologically active compounds due to their versatile reactivity. rsc.orgresearchgate.net The ring-opening of epoxides allows for the introduction of key functional groups and the establishment of desired stereochemistry. rsc.orgmdpi.com While direct applications of Oxirane, 2,2-di(trimethylsilyl)- in completed total syntheses are not widely reported, its potential as a precursor is significant.
The polyfunctionalized products obtained from its ring-opening reactions, such as diols and amino alcohols, are common structural motifs in many natural products. rsc.org Furthermore, the silyl groups can be used as protecting groups or can be transformed into other functionalities, such as hydroxyl groups through Fleming-Tamao oxidation, adding to the synthetic versatility. nih.gov
Generation of Reactive Intermediates for Further Transformations
A key feature of Oxirane, 2,2-di(trimethylsilyl)- is its ability to generate valuable reactive intermediates upon ring-opening. The trimethylsilyl (B98337) groups play a crucial role in stabilizing adjacent charges, which can then be harnessed for subsequent chemical transformations.
Silicon-Stabilized Carbanions and Carbocations
The trimethylsilyl group is known to stabilize a positive charge at the β-position and a negative charge at the α-position. In the context of Oxirane, 2,2-di(trimethylsilyl)-, ring-opening can lead to intermediates where this stabilizing effect is prominent.
Under acidic conditions, protonation of the epoxide oxygen followed by ring-opening can generate a carbocation. The presence of a silyl group β to the developing positive charge can stabilize it through hyperconjugation. Conversely, nucleophilic attack at the unsubstituted carbon can lead to an alkoxide intermediate, and under certain conditions, a silicon-stabilized carbanion could be generated.
Olefin and Carbonyl Compound Synthesis from Ring-Opened Products
The ring-opened products of Oxirane, 2,2-di(trimethylsilyl)- are valuable precursors for the synthesis of olefins and carbonyl compounds.
Olefin Synthesis: The reaction of silyl-epoxides can lead to the formation of vinylsilanes, which are versatile intermediates in organic synthesis. organic-chemistry.org A common method for olefin synthesis from 1,2-di-substituted compounds is the Peterson olefination. While a direct Peterson-type elimination from a ring-opened product of Oxirane, 2,2-di(trimethylsilyl)- is plausible, specific examples are not prevalent in the literature. A more direct route to olefins from epoxides involves deoxygenation, which can be achieved with silyl anions, often with inversion of stereochemistry. caltech.edu
Carbonyl Compound Synthesis: α,β-Epoxysilanes are known to undergo rearrangement to form carbonyl compounds. acs.org In the case of Oxirane, 2,2-di(trimethylsilyl)-, a rearrangement could potentially lead to the formation of a bis(trimethylsilyl) ketone. researchgate.net Such rearrangements can be promoted by Lewis acids or thermal conditions. The resulting silyl ketones are themselves useful synthetic intermediates. acs.org
Diversification Strategies for Molecular Scaffolds
The diverse reactivity of Oxirane, 2,2-di(trimethylsilyl)- makes it an attractive starting point for the development of molecular libraries and the diversification of molecular scaffolds. The ability to introduce a wide range of functional groups through nucleophilic ring-opening allows for the rapid generation of a variety of structures from a single starting material.
Furthermore, the silyl groups in the resulting products can be further functionalized. For example, they can be removed (protodesilylation), converted to hydroxyl groups (Fleming-Tamao oxidation), or used in cross-coupling reactions. This multi-faceted reactivity allows for divergent synthetic strategies, where a common intermediate derived from Oxirane, 2,2-di(trimethylsilyl)- can be transformed into a wide array of different molecular frameworks.
Advanced Spectroscopic and Analytical Methodologies for Oxirane, 2,2 Di Trimethylsilyl Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of "Oxirane, 2,2-di(trimethylsilyl)-". By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional arrangement of the molecule.
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, two-dimensional (2D) NMR experiments are crucial for the definitive structural assignment of "Oxirane, 2,2-di(trimethylsilyl)-". Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For "Oxirane, 2,2-di(trimethylsilyl)-", a COSY spectrum would be expected to show a correlation between the two diastereotopic protons of the CH₂ group in the oxirane ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum is essential for assigning the carbon signals of the oxirane ring and the trimethylsilyl (B98337) groups by linking them to their corresponding proton signals. rsc.org
Table 1: Predicted NMR Data for Oxirane, 2,2-di(trimethylsilyl)-
| Nucleus | Predicted Chemical Shift (ppm) | Expected COSY Correlations | Expected HSQC Correlations | Expected HMBC Correlations |
| ¹H | ||||
| -CH₂- (oxirane) | ~2.5 - 3.0 | With other -CH₂- proton | C(oxirane)-H | C(quat, oxirane), C(TMS) |
| -Si(CH₃)₃ | ~0.1 - 0.2 | None | C(TMS) | Si, C(quat, oxirane) |
| ¹³C | ||||
| -CH₂- (oxirane) | ~45 - 50 | H(oxirane) | ||
| -C(quat)- (oxirane) | ~55 - 60 | H(oxirane), H(TMS) | ||
| -Si(CH₃)₃ | ~ -1 to 1 | H(TMS) |
Note: Predicted values are based on typical chemical shifts for oxiranes and trimethylsilyl groups.
Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of the silicon atoms within a molecule. uni-muenchen.de Although ²⁹Si has a low natural abundance (4.7%) and a lower magnetogyric ratio compared to ¹H, it is a spin-½ nucleus, which results in sharp signals. uni-muenchen.de The chemical shift of a ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.
For "Oxirane, 2,2-di(trimethylsilyl)-", the two silicon atoms are chemically equivalent. Their chemical shift in the ²⁹Si NMR spectrum would be indicative of a silicon atom bonded to three methyl groups and one quaternary carbon atom of the oxirane ring. Based on data for similar tetraorganosilanes, the ²⁹Si chemical shift is expected to be in the range of +5 to +15 ppm relative to tetramethylsilane (B1202638) (TMS). uni-muenchen.de This technique is particularly valuable for monitoring reactions involving the silyl (B83357) groups, as any change in the substitution at the silicon atom would result in a significant change in its chemical shift.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass. For "Oxirane, 2,2-di(trimethylsilyl)-", the calculated exact mass is 188.10526833 g/mol for the molecular formula C₈H₂₀OSi₂. lookchem.com An HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. researchgate.net This technique is instrumental in elucidating the fragmentation pathways of a molecule.
For "Oxirane, 2,2-di(trimethylsilyl)-", the molecular ion (M⁺˙ at m/z 188) would likely be unstable. Common fragmentation pathways for silylated compounds involve the cleavage of silicon-carbon bonds. A prominent fragmentation would be the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion at m/z 173. The most abundant fragment ion in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Cleavage of the oxirane ring can also occur, leading to various fragment ions.
Table 2: Predicted Mass Spectrometry Fragmentation for Oxirane, 2,2-di(trimethylsilyl)-
| m/z | Proposed Fragment | Formula | Fragmentation Pathway |
| 188 | [M]⁺˙ | [C₈H₂₀OSi₂]⁺˙ | Molecular Ion |
| 173 | [M - CH₃]⁺ | [C₇H₁₇OSi₂]⁺ | Loss of a methyl radical |
| 115 | [M - Si(CH₃)₃]⁺ | [C₅H₉O]⁺ | Loss of a trimethylsilyl radical |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jkps.or.kr The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups.
For "Oxirane, 2,2-di(trimethylsilyl)-", the IR and Raman spectra would be characterized by vibrations of the trimethylsilyl groups and the oxirane ring.
Trimethylsilyl Group Vibrations: Strong bands associated with the Si-CH₃ groups are expected. These include symmetric and asymmetric C-H stretching vibrations (~2960 and ~2890 cm⁻¹), symmetric and asymmetric CH₃ deformation (bending) vibrations (~1410 and ~1250 cm⁻¹), and Si-C stretching vibrations (~840 and ~750 cm⁻¹). jkps.or.kr
Oxirane Ring Vibrations: The three-membered epoxide ring has characteristic vibrational modes. These include the C-H stretching of the CH₂ group (~3050-3000 cm⁻¹), the ring breathing mode (symmetric stretch), and asymmetric ring stretching (~950-810 cm⁻¹). A characteristic band for the oxirane ring is often observed around 1250 cm⁻¹. acs.org
C-O and Si-C Vibrations: The C-O stretching within the oxirane ring and the Si-C stretching vibrations will also be present in the fingerprint region of the spectra.
Table 3: Predicted Vibrational Frequencies for Oxirane, 2,2-di(trimethylsilyl)-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Oxirane CH₂ | 3050 - 3000 | Medium | Medium |
| C-H Stretch | Si(CH₃)₃ | 2960 - 2890 | Strong | Strong |
| CH₃ Asymmetric Deformation | Si(CH₃)₃ | ~1410 | Medium | Medium |
| CH₃ Symmetric Deformation | Si(CH₃)₃ | ~1250 | Strong | Medium |
| Oxirane Ring Breathing | Oxirane Ring | ~1250 | Medium | Strong |
| Asymmetric Ring Stretch | Oxirane Ring | 950 - 810 | Strong | Medium |
| Si-C Stretch | Si-C | 840, 750 | Very Strong | Strong |
X-ray Crystallography for Solid-State Structural Determination
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern provides information about the unit cell dimensions, space group, and atomic coordinates, ultimately revealing the precise molecular structure, bond lengths, and bond angles.
For a compound like Oxirane, 2,2-di(trimethylsilyl)-, a single crystal would be isolated and mounted on a goniometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the diffracted X-rays would be collected on a detector. The analysis of the diffraction data would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic) and space group.
While specific crystallographic data for Oxirane, 2,2-di(trimethylsilyl)- is not available, studies on similar organosilicon and epoxide-containing molecules have been conducted. For instance, the crystal structures of other silylated compounds have been resolved, providing insights into the influence of the bulky trimethylsilyl groups on molecular packing and conformation. In the case of Oxirane, 2,2-di(trimethylsilyl)-, it would be expected that the two trimethylsilyl groups would significantly influence the solid-state packing, likely leading to a structure that minimizes steric hindrance.
Hypothetical Data Table for X-ray Crystallography of Oxirane, 2,2-di(trimethylsilyl)-
Since no experimental data has been found, the following table is a hypothetical representation of what would be reported in a crystallographic study.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.050 |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and commonly used techniques in this regard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like Oxirane, 2,2-di(trimethylsilyl)-. In this technique, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.
For Oxirane, 2,2-di(trimethylsilyl)-, a non-polar capillary column would likely be used for separation. The resulting mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the trimethylsilyl groups and the oxirane ring. While a specific mass spectrum for this compound is not publicly available, the fragmentation would likely involve the loss of methyl groups (CH₃, m/z 15) and the trimethylsilyl group (Si(CH₃)₃, m/z 73).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for both analytical and preparative separations of a wide range of compounds, including those that are not volatile enough for GC. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the analysis of Oxirane, 2,2-di(trimethylsilyl)-, a normal-phase HPLC method using a silica-based column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be employed to assess its purity. Alternatively, a reversed-phase HPLC method with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) might also be effective. The choice of method would depend on the specific impurities present. HPLC could also be instrumental in separating any potential stereoisomers of Oxirane, 2,2-di(trimethylsilyl)-, should they exist, by using a chiral stationary phase.
Hypothetical Data Table for Chromatographic Analysis of Oxirane, 2,2-di(trimethylsilyl)-
As no specific experimental data has been found, the following table is a hypothetical representation of typical analytical parameters.
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Hypothetical Retention Time |
| GC-MS | DB-5 (30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) | 8.5 min |
| HPLC (Normal Phase) | Silica (B1680970) Gel (250 x 4.6 mm) | Hexane:Ethyl Acetate (95:5) | UV (210 nm) | 5.2 min |
| HPLC (Reversed Phase) | C18 (150 x 4.6 mm) | Acetonitrile:Water (80:20) | UV (210 nm) | 6.8 min |
Derivatives and Analogues of Oxirane, 2,2 Di Trimethylsilyl
Synthesis and Reactivity of Related Silyl-Substituted Epoxides
The synthesis of silyl-substituted epoxides can be achieved through several reliable methods. A primary route involves the epoxidation of the corresponding vinylsilanes. rsc.org Another robust strategy is the regio- and diastereoselective hydrosilylation of propargylic alcohols, followed by epoxidation of the resulting (Z)-β-silyl allylic alcohols. nih.gov This latter method provides access to hydroxy-substituted silyl-epoxides, which are valuable precursors for further transformations. nih.gov
The reactivity of silyl-substituted epoxides is heavily influenced by the silicon moiety. The silyl (B83357) group often directs the outcome of reactions, leading to high selectivity. nih.gov For instance, in the epoxidation of silyl-substituted allenes with dimethyldioxirane, the silyl group dictates the site-selective epoxidation of the proximal double bond, leading to the formation of silyl-substituted spirodiepoxides with high facial selectivity. nih.govnih.gov
Ring-opening reactions are a cornerstone of epoxide chemistry, and silyl-epoxides are no exception. rsc.orgwpmucdn.com They react with a wide range of nucleophiles. rsc.org However, their reactivity can be distinct from their non-silylated counterparts. While many nucleophiles like water, alcohols, and azides that readily react with standard spirodiepoxides are unreactive towards silyl-substituted spirodiepoxides, other reagents can induce selective transformations. nih.gov For example, treatment with benzoic acid results in a selective ring-opening to form an α-hydroxy-α′-benzoyl ketone, where the benzoate (B1203000) adds to the carbon bearing the silyl substituent. nih.gov
A particularly interesting reaction is the rearrangement of hydroxy-substituted silyl-epoxides induced by Grignard reagents. nih.gov This process involves a 1,2-carbon shift that generates an α-silyl aldehyde in situ, which is then trapped by the Grignard reagent in a highly diastereoselective addition. nih.gov The steric bulk of the silyl group is thought to play a crucial role in achieving this high level of selectivity. nih.gov
Comparison with Other Silicon-Containing Heterocycles
Silyl-substituted epoxides are part of a broader class of silicon-containing heterocycles, which also includes silacyclobutanes, silapyrrolidines, and unsaturated silacycles like silacyclopentenes and silacyclohexenes. nih.govnih.govrsc.org While silyl-epoxides are defined by their highly strained three-membered ring and the subsequent ring-opening chemistry, other silicon heterocycles are synthesized via different strategies and exhibit distinct reactivity.
Unsaturated silacycles, for example, can be synthesized via intramolecular silyl-Heck reactions, where a silicon electrophile tethered to an alkene cyclizes under palladium catalysis. nih.govnsf.gov This method allows for the formation of five- and six-membered rings. nih.govnsf.gov Intramolecular hydrosilylation is another common and powerful strategy for creating various silacycles. nih.gov These methods contrast with the direct epoxidation of vinylsilanes used for silyl-epoxide synthesis. rsc.org
The reactivity also differs significantly. The chemistry of silyl-epoxides is dominated by nucleophilic ring-opening reactions driven by the relief of ring strain. rsc.orgacs.org In contrast, the utility of other silacycles often involves transformations that leverage the unique properties of the endocyclic silicon atom. For instance, small silacycles like silacyclobutanes can serve as nucleophiles in Hiyama-Denmark coupling reactions, and many silicon-containing rings can be oxidized to form complex diols, a transformation that is a cornerstone of their use as synthetic intermediates. nih.gov Furthermore, the polarization of the carbon-silicon bond and silicon's ability to stabilize adjacent positive charge (β-effect) are key electronic factors governing the reactivity of many organosilanes, including epoxysilanes where this effect can direct nucleophilic attack. rsc.orgsoci.org
Strategies for Modifying the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group in silyl-epoxides and their derivatives is not merely a passive substituent; it can be strategically modified or removed. The TMS group is often employed as a protecting group for alcohols, forming a trimethylsilyl ether. youtube.com This protection is robust under many reaction conditions but can be readily cleaved using acid (like HBr) or a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). rsc.orgyoutube.com
In the context of alkynylsilanes, which can be precursors to silyl-epoxides, the trimethylsilyl group can be removed via protiodesilylation. nih.gov This reaction can be part of a one-pot sequence; for example, a 1-aryl-2-(trimethylsilyl)acetylene can undergo deprotection followed by a cycloaddition reaction. nih.gov
The silyl group can also be transformed into other functional groups. The Tamao-Fleming oxidation allows for the conversion of a silyl group into a hydroxyl group, providing a powerful synthetic tool. nih.gov This transformation highlights the role of the silyl group as a "placeholder" for oxygenation. nih.gov Additionally, silyl groups can migrate under certain conditions. During the reaction of a silyl-substituted spirodiepoxide with thiobenzamide, the silyl group was observed to migrate to an adjacent oxygen atom. nih.gov
Ring-Opened Products as Synthetic Precursors
The products derived from the ring-opening of silyl-substituted epoxides are highly valuable synthetic precursors. rsc.org The inherent reactivity of the epoxide ring allows for its conversion into 1,2-difunctionalized compounds in a predictable and often stereoselective manner. acs.org These products have been utilized in the synthesis of complex molecules and natural products. rsc.org
A key application is the synthesis of polyhydroxylated compounds. The intramolecular ring-opening of epoxides by pendant silanols, for example, is a highly regioselective and diastereoselective method for preparing protected triols. nih.gov This strategy was successfully applied in a concise synthesis of protected D-arabitol. nih.gov The ability to control the stereochemistry of multiple adjacent hydroxyl groups is a significant advantage of this methodology.
Furthermore, the rearrangement-addition reaction of hydroxy-substituted silyl-epoxides with Grignard reagents yields functionalized tertiary silane (B1218182) diols. nih.gov These diols themselves are useful synthetic intermediates. They can undergo a chemo- and diastereoselective Peterson elimination to produce tertiary olefins, demonstrating the versatility of the ring-opened product. nih.gov The ring-opening of silyl epoxides can also lead to the formation of β-hydroxy carbonyl compounds through epoxy silyl ether rearrangements, providing another avenue to valuable synthetic building blocks. acs.org
The following table summarizes the synthetic utility of ring-opened silyl-epoxide products:
| Ring-Opening Reaction/Rearrangement | Resulting Product Class | Subsequent Application/Utility | Reference(s) |
| Intramolecular opening by pendant silanol | Protected triols | Synthesis of polyols (e.g., D-arabitol) | nih.gov |
| Rearrangement-addition with Grignard reagents | Tertiary silane diols | Peterson elimination to form tertiary olefins | nih.gov |
| Epoxy silyl ether rearrangement | β-hydroxy carbonyl compounds | Building blocks for complex molecules | acs.org |
| Opening with benzoate | α-hydroxy-α′-benzoyl ketone | Access to functionalized ketones | nih.gov |
Stereoisomeric Studies and Their Synthetic Implications
Stereochemistry is a critical aspect of the synthesis and reactivity of silyl-substituted epoxides. The synthetic implications are profound, as the stereochemical outcome of a reaction dictates the three-dimensional structure of the product, which is crucial in areas like natural product synthesis and drug discovery. rsc.orgmdpi.com
The synthesis of silyl-epoxides can often be performed with a high degree of stereocontrol. For instance, the hydrosilylation of propargylic alcohols can be highly regio- and diastereoselective, and the subsequent epoxidation of the vinylsilane can also proceed diastereoselectively. nih.gov The stereoselective formation of silyl-substituted spirodiepoxides from allenes is another example where the silyl group directs the stereochemical outcome, resulting in a high diastereomeric ratio (dr > 20:1 for the first epoxidation, ~10:1 for the second). nih.govnih.gov
The ring-opening reactions of these chiral, non-racemic epoxides are also frequently stereospecific. Nucleophilic attack generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reacting stereocenter. stackexchange.com This predictable stereochemical course allows for the reliable synthesis of products with defined stereochemistry. acs.org The rearrangement-addition of silyl-epoxy alcohols with Grignard reagents is a notable example of high diastereoselectivity, forming the resulting diol as a single diastereomer, likely due to a chelation-controlled addition to the intermediate aldehyde. nih.gov
The following table provides examples of stereoselective reactions involving silyl-epoxides:
| Reaction | Substrate | Key Reagent(s) | Stereochemical Outcome | Reference(s) |
| Spirodiepoxidation | Silyl-substituted allene | Dimethyldioxirane | High facial selectivity (dr ≈ 10:1 for second epoxidation) | nih.govnih.gov |
| Rearrangement-Addition | Hydroxy-substituted silyl-epoxide | Grignard reagent | Single diastereomer of diol product | nih.gov |
| Intramolecular Ring Opening | Silanol epoxides from trans-allylic alcohols | Ph3C+BF4− | Perfectly diastereoselective | nih.gov |
These stereoisomeric studies underscore the power of using silyl-substituted epoxides to control the three-dimensional arrangement of atoms in a molecule, making them highly valuable tools for modern organic synthesis.
Emerging Trends and Future Research Directions
Integration with Flow Chemistry and Automated Synthesis
The fields of flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, reproducibility, and scalability. The integration of Oxirane, 2,2-di(trimethylsilyl)- into these platforms presents a promising avenue for future research.
Continuous flow reactors could provide precise control over reaction parameters such as temperature, pressure, and reaction time for the transformations of this silylated epoxide. This level of control is particularly advantageous for managing the exothermic nature of epoxide ring-opening reactions and for minimizing the formation of byproducts. Automated synthesis platforms, equipped with robotic systems for reagent handling and real-time reaction analysis, could be employed to rapidly screen a wide range of reaction conditions and catalysts for the functionalization of Oxirane, 2,2-di(trimethylsilyl)-. This high-throughput approach would accelerate the discovery of new reactions and optimize existing ones.
While specific studies on the flow synthesis of Oxirane, 2,2-di(trimethylsilyl)- are yet to be reported, the successful application of flow chemistry to the synthesis of various natural products and complex molecules underscores the potential of this technology. mdpi.com Future work in this area could focus on developing robust flow protocols for the synthesis and subsequent derivatization of this intriguing epoxide.
Exploration of Novel Catalytic Systems for Transformations
The development of new catalytic systems is paramount to unlocking the full synthetic potential of Oxirane, 2,2-di(trimethylsilyl)-. The sterically hindered nature of the gem-disilyl substituted carbon and the electronic effects of the silicon atoms necessitate the exploration of catalysts that can effectively promote its transformations.
Lewis acid catalysis is a well-established method for the activation of epoxides towards nucleophilic attack. Future research could explore a broader range of Lewis acids, including those based on earth-abundant metals and those with tailored steric and electronic properties to achieve high regioselectivity in ring-opening reactions. For instance, the Lewis acid-catalyzed reaction of alkynes with trialkylsilanes proceeds with high stereoselectivity, suggesting that similar control could be achieved in the reactions of silylated epoxides. thieme-connect.de
Furthermore, the development of organocatalytic systems for the transformation of Oxirane, 2,2-di(trimethylsilyl)- represents a significant opportunity. Organocatalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and capable of promoting a wide range of asymmetric transformations. researchgate.netepa.gov
A comparative look at related epoxide transformations reveals the potential for diverse catalytic approaches:
| Catalyst Type | Potential Nucleophiles | Potential Products |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Halides, Cyanides, Hydrides | Halohydrins, β-hydroxynitriles, Alcohols |
| Organocatalysts (e.g., Chiral Phosphoric Acids, Thioureas) | Anilines, Thiols, Alcohols | β-amino alcohols, β-thio alcohols, β-alkoxy alcohols |
| Transition Metal Complexes (e.g., Copper, Palladium) | Organometallic reagents, Amines | Functionalized alcohols, Amino alcohols |
Development of Asymmetric Transformations
The prochiral nature of Oxirane, 2,2-di(trimethylsilyl)- makes it an ideal substrate for the development of asymmetric transformations. The desymmetrization of this meso-epoxide through catalytic asymmetric ring-opening would provide access to a wide array of enantioenriched building blocks bearing a quaternary stereocenter. beilstein-journals.orgnih.gov
The field of asymmetric ring-opening of epoxides is well-developed, with a variety of chiral catalysts, including metal-salen complexes and organocatalysts, demonstrating high levels of enantioselectivity for a range of substrates. mdpi.com Future research should focus on applying these existing catalytic systems to Oxirane, 2,2-di(trimethylsilyl)- and on the rational design of new catalysts specifically tailored for this sterically demanding substrate.
Chiral phosphine (B1218219) oxides have been successfully employed as organocatalysts for the enantioselective desymmetrization of meso-epoxides with silylating agents like SiCl₄. nih.gov This approach could be directly applicable to Oxirane, 2,2-di(trimethylsilyl)-, potentially yielding chiral chlorohydrins with high enantiomeric excess.
The development of enantioselective catalytic silylation of imines provides a parallel for the type of asymmetric bond formation that could be targeted with silylated epoxides. acs.org The resulting optically active α-amino silanes from these reactions can be converted to α-amino acids, highlighting the potential of silylated building blocks in the synthesis of biologically relevant molecules. acs.org
Applications in the Synthesis of Advanced Functional Molecules and Materials
The unique reactivity of Oxirane, 2,2-di(trimethylsilyl)- opens doors to the synthesis of a variety of advanced functional molecules and materials. The silyl (B83357) groups can serve as valuable synthetic handles for further transformations or can impart unique properties to the final products.
One of the key applications of similar silylated compounds is in the synthesis of vinylsilanes. thieme-connect.de The acid-catalyzed ring-opening of related bis(trimethylsilyl)oxiranes has been shown to produce functionalized vinylsilanes, which are versatile intermediates in organic synthesis. thieme-connect.de This reactivity could be exploited to synthesize a range of substituted vinylsilanes from Oxirane, 2,2-di(trimethylsilyl)-.
Furthermore, the ring-opening of Oxirane, 2,2-di(trimethylsilyl)- could lead to the formation of silyl-protected diols. Silyl protecting groups play a crucial role in controlling the stereoselectivity of glycosylation reactions, and the development of novel silylated synthons is of significant interest. nih.gov
The potential for Oxirane, 2,2-di(trimethylsilyl)- to serve as a monomer in ring-opening polymerization presents an exciting avenue for the synthesis of novel silicon-containing polymers. The resulting polysiloxanes or polyethers could exhibit interesting properties such as thermal stability, hydrophobicity, and unique dielectric properties, making them suitable for applications in areas such as high-performance elastomers, coatings, and membranes. While the synthesis of polysilanes often involves the reduction of dichlorosilanes, the polymerization of silylated epoxides offers an alternative route to silicon-containing polymers with different backbone structures. The development of gem-dichloroepoxide intermediates in synthesis further highlights the utility of halogenated epoxides as precursors to complex molecules. researchgate.net The copper-catalyzed cross-coupling of epoxides with gem-diborylmethane to access γ-hydroxyl boronic esters is another example of how gem-dimetallic reagents can be used in ring-opening reactions to create valuable building blocks. rsc.org
| Precursor | Transformation | Product | Potential Application |
| Oxirane, 2,2-di(trimethylsilyl)- | Acid-catalyzed rearrangement | Vinylsilane | Cross-coupling reactions, synthesis of complex molecules |
| Oxirane, 2,2-di(trimethylsilyl)- | Ring-opening with nucleophiles | Silyl-protected diol | Protecting group chemistry, synthesis of natural products |
| Oxirane, 2,2-di(trimethylsilyl)- | Ring-opening polymerization | Silicon-containing polymer | Advanced materials, elastomers, coatings |
Interdisciplinary Research with Computational Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts and substrates. Interdisciplinary research combining experimental work with computational studies will be crucial for advancing the chemistry of Oxirane, 2,2-di(trimethylsilyl)-.
DFT calculations can be used to model the transition states of various reactions involving this epoxide, providing insights into the factors that control regioselectivity and stereoselectivity. For example, computational studies on the cycloaddition reactions of gem-difluoroolefins and vinyl epoxides have provided valuable mechanistic insights. researchgate.net Similar studies on Oxirane, 2,2-di(trimethylsilyl)- could elucidate the role of the bulky trimethylsilyl (B98337) groups in directing the outcome of its reactions.
Furthermore, computational screening of potential catalysts could accelerate the discovery of new and efficient catalytic systems for the transformation of this silylated epoxide. By predicting the binding energies and activation barriers for different catalyst-substrate combinations, computational chemistry can help to prioritize experimental efforts and guide the design of more effective catalysts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2-di(trimethylsilyl)-oxirane, and what experimental precautions are critical?
- Methodological Answer : Synthesis typically involves epoxidation of a silylated alkene precursor. For example, trimethylsilyl-substituted alkenes can undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane under inert conditions (argon/nitrogen). Post-reaction purification via fractional distillation or column chromatography is essential to remove peroxides and unreacted precursors. Due to the hydrolytic sensitivity of trimethylsilyl groups, rigorous exclusion of moisture is critical during synthesis and storage .
Q. Which spectroscopic techniques are most effective for characterizing 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the epoxide ring structure (δ ~3.5–4.5 ppm for epoxide protons). -NMR is crucial for verifying trimethylsilyl groups (δ ~0–10 ppm).
- IR Spectroscopy : Epoxide ring vibrations (~1250 cm) and Si–C stretches (~750 cm) provide structural validation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
Cross-referencing with computational predictions (DFT) enhances accuracy .
Advanced Research Questions
Q. How do the steric and electronic effects of trimethylsilyl substituents influence the ring-opening reactivity of 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-silylated analogs (e.g., ethylene oxide) using nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Monitor progress via -NMR or GC-MS.
- Computational Modeling : Perform DFT calculations to analyze transition-state geometries and charge distribution. The bulky trimethylsilyl groups may sterically hinder nucleophilic attack while stabilizing intermediates via hyperconjugation .
Q. How can solvent polarity and proticity affect the chiroptical properties of 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- Polarimetry : Measure optical rotation in solvents like hexane (non-polar) vs. methanol (protic). Correlate solvent dielectric constant with observed rotation.
- Vibrational Circular Dichroism (VCD) : Compare VCD spectra across solvents to identify solvent-induced conformational changes. Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate spectra and resolve discrepancies .
Q. What strategies can resolve contradictions in reported thermal stability data for silylated epoxides like 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N/O) to assess decomposition thresholds.
- Isothermal Stability Studies : Heat samples at incremental temperatures (e.g., 50–150°C) and monitor degradation via GC-MS. Cross-validate with kinetic modeling (Arrhenius plots) to reconcile conflicting literature data .
Q. How can computational methods predict the electronic structure and spectroscopic behavior of 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p). Compute NMR chemical shifts (GIAO method) and IR frequencies. Compare with experimental data to validate accuracy.
- TD-DFT for UV/Vis : Predict electronic transitions and compare with experimental UV spectra. This is critical for designing photostability studies .
Q. What experimental approaches can address discrepancies in reported reaction yields for derivatization of 2,2-di(trimethylsilyl)-oxirane?
- Methodological Answer :
- Reproducibility Trials : Replicate literature procedures while controlling variables (e.g., moisture levels, catalyst purity).
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and side reactions.
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
